molecular formula C20H17FN6O3 B6509917 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide CAS No. 847382-52-9

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide

Cat. No. B6509917
CAS RN: 847382-52-9
M. Wt: 408.4 g/mol
InChI Key: JOWPXWSGZDFUBT-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class . It has a molecular formula of C20H17FN6O2 and a molecular weight of 392.4 g/mol . The structure includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a 4-fluorophenyl group and a 4-methoxyphenyl group via a methyl and an acetamide linkage, respectively .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a 4-fluorophenyl group and a 4-methoxyphenyl group via a methyl and an acetamide linkage, respectively . The InChIKey for the compound is KMYQFZSRTONLDV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 392.13970197 g/mol . The topological polar surface area is 92.5 Ų .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole scaffold has become a privileged structure in drug development. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing bioactive compounds. Researchers have synthesized derivatives of this compound and evaluated their pharmacological properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells with an IC50 of 2 μM .

Mechanism of Action

Target of Action

The compound’s primary targets are yet to be fully identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with a variety of targets, contributing to its potential biological activities.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may also affect a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have shown cytotoxic activities against various cancer cell lines , suggesting that our compound may also have potential anticancer effects.

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3/c1-30-16-8-6-15(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWPXWSGZDFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide

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